3-Oxo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid benzyl ester
Overview
Description
3-Oxo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid benzyl ester is a bicyclic compound that features a unique structure with potential applications in medicinal chemistry and drug design. This compound is characterized by its rigid bicyclic framework, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid benzyl ester typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,3-diesters.
Double Alkylation: The cyclohexane-1,3-diesters undergo double alkylation with diiodomethane to form the bicyclic structure.
Functionalization: The resulting bicyclic compound is then functionalized at the bridgehead position using mild, photocatalytic Minisci-like conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes described above can be scaled up for larger production. The use of photocatalytic conditions and readily available starting materials makes this process potentially suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid benzyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead position, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
3-Oxo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid benzyl ester has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of bioisosteres, which are compounds that mimic the biological properties of other molecules.
Chemical Biology: The compound can be used to study the interactions between small molecules and biological targets.
Industrial Chemistry: It serves as a precursor for the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-Oxo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3-Oxa-6-azabicyclo[3.1.1]heptane: This compound is similar in structure but contains an oxygen atom in place of the carbonyl group.
Bicyclo[3.1.1]heptane Derivatives:
Uniqueness
3-Oxo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid benzyl ester is unique due to its specific functional groups and rigid bicyclic structure. This uniqueness allows it to serve as a versatile building block in drug design and other scientific research applications .
Properties
IUPAC Name |
benzyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-7-11-6-12(8-13)15(11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUWXTRDQFJJEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1N2C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801150505 | |
Record name | 6-Azabicyclo[3.1.1]heptane-6-carboxylic acid, 3-oxo-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-17-4 | |
Record name | 6-Azabicyclo[3.1.1]heptane-6-carboxylic acid, 3-oxo-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Azabicyclo[3.1.1]heptane-6-carboxylic acid, 3-oxo-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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